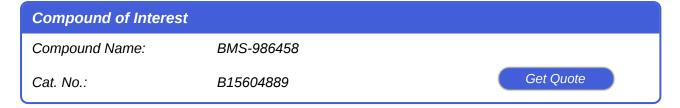




Application Notes and Protocols for BMS-986458 in Lymphoma Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986458 is a first-in-class, orally bioavailable, small molecule degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a transcriptional repressor that is a key driver in many B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3] BMS-986458 is a ligand-directed degrader (LDD) that induces the selective, ubiquitin-mediated degradation of BCL6 by recruiting the cereblon (CRBN) E3 ubiquitin ligase. [1][2][5][6] Preclinical studies have demonstrated that degradation of BCL6 by BMS-986458 leads to potent anti-tumor activity in various B-cell non-Hodgkin's lymphoma (NHL) models.[5]

A significant finding from preclinical research is the ability of **BMS-986458** to induce the expression of CD20 on the surface of lymphoma cells.[3][5][6] BCL6 is known to repress the transcription of the MS4A1 gene, which encodes the CD20 protein. By degrading BCL6, **BMS-986458** relieves this repression, leading to increased CD20 transcription and surface expression.[5][6] This is particularly relevant as CD20 is a well-established therapeutic target for monoclonal antibodies such as rituximab. The upregulation of CD20 by **BMS-986458** has been shown to enhance the efficacy of anti-CD20 therapies, suggesting a powerful synergistic treatment strategy.[3][6]

These application notes provide a summary of the preclinical and clinical data on **BMS-986458** and detailed protocols for researchers to investigate its effects on CD20 expression in



lymphoma cell lines.

Data Presentation

Preclinical Efficacy of BMS-986458

Parameter	Finding	Cell/Model Type	Reference
Anti-tumor Activity	Broad anti-tumor effects in 80% of BCL6-expressing NHL cell lines and all ex vivo patient-derived xenograft (PDX) models.	B-cell NHL cell lines, PDX models	[5][6]
CD20 Upregulation	Up to a 20-fold increase in CD20 surface expression within 72 hours.	Diffuse Large B-cell Lymphoma (DLBCL) cell lines	[5][6]
Synergy with Anti- CD20 Therapy	Potent synergism with anti-CD20 agents, resulting in tumor regression and tumor- free animals (<70%) in in vivo models.	Human cell line- derived xenograft (CDX) and PDX models of R/R DLBCL	[5][6]

Clinical Efficacy of BMS-986458 (Monotherapy in

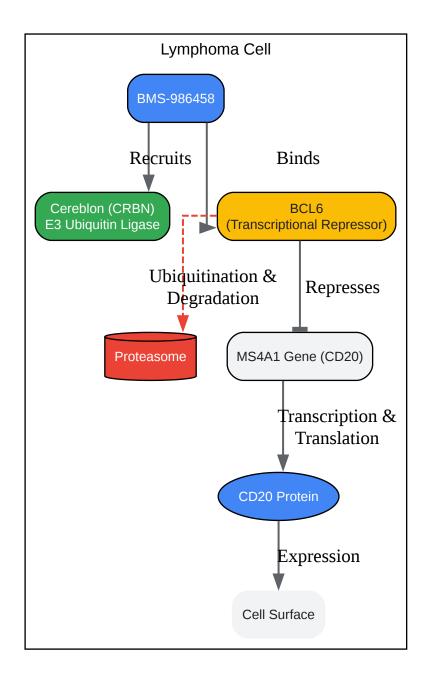
Relapsed/Refractory NHL)

Lymphoma Subtype	Overall Response Rate (ORR)	Complete Response Rate (CRR)	Reference
Overall NHL	65%	21%	[7][8]
DLBCL	54%	7%	[7]
Follicular Lymphoma (FL)	80%	40%	[7]



Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **BMS-986458** and a typical experimental workflow for evaluating its effect on CD20 expression.



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Caption: Mechanism of action of BMS-986458 in inducing CD20 expression.





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Caption: Experimental workflow for assessing BMS-986458-induced CD20 expression.

Experimental Protocols

Note: The following protocols are provided as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

Protocol 1: In Vitro Treatment of Lymphoma Cell Lines with BMS-986458

Objective: To treat lymphoma cell lines with **BMS-986458** to assess its impact on CD20 expression.

Materials:

- Lymphoma cell lines (e.g., DLBCL cell lines like SU-DHL-4, OCI-Ly1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- BMS-986458 (MedChemExpress, Cat. No.: HY-172736 or equivalent)
- Dimethyl sulfoxide (DMSO, sterile)
- Multi-well cell culture plates (e.g., 6-well plates)
- Incubator (37°C, 5% CO₂)

Procedure:

Cell Seeding:



- Culture lymphoma cells to a sufficient density for the experiment.
- Seed cells into 6-well plates at a density of 0.5 x 10⁶ cells/mL in 2 mL of complete culture medium per well.
- Preparation of BMS-986458 Stock Solution:
 - Prepare a 10 mM stock solution of BMS-986458 in DMSO.
 - Store the stock solution at -20°C or -80°C.
- Treatment:
 - \circ Prepare serial dilutions of **BMS-986458** in complete culture medium to achieve final concentrations ranging from 1 nM to 1 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest BMS-986458 concentration.
 - Add the diluted BMS-986458 or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the treated cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Flow Cytometry for CD20 Surface Expression

Objective: To quantify the surface expression of CD20 on lymphoma cells following treatment with **BMS-986458**.

Materials:

- Treated and control cells from Protocol 1
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)



- PE-conjugated anti-human CD20 antibody (or other suitable fluorochrome-conjugated antibody)
- Isotype control antibody (PE-conjugated)
- Flow cytometer

Procedure:

- Cell Harvesting and Washing:
 - After the desired incubation period, harvest the cells from each well by gentle pipetting.
 - Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
 - Repeat the centrifugation and washing step.
- Staining:
 - Resuspend the cell pellet in 100 μL of cold FACS buffer.
 - Add the PE-conjugated anti-CD20 antibody at the manufacturer's recommended concentration to the sample tubes.
 - Add the PE-conjugated isotype control antibody to a separate control tube.
 - Gently vortex and incubate the tubes in the dark for 30 minutes on ice.
- Washing:
 - After incubation, add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant and repeat the wash step.



- Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 μL of FACS buffer.
 - Analyze the samples on a flow cytometer.
- Data Analysis:
 - Gate on the live cell population based on forward and side scatter.
 - Determine the median fluorescence intensity (MFI) of the PE signal for the CD20-stained cells and the isotype control.
 - Calculate the fold change in CD20 expression by dividing the MFI of the BMS-986458treated cells by the MFI of the vehicle-treated cells.

Conclusion

BMS-986458 represents a promising therapeutic agent for B-cell lymphomas, not only through its direct anti-tumor effects via BCL6 degradation but also by enhancing the efficacy of existing immunotherapies. The provided protocols offer a framework for researchers to further investigate the mechanism of BMS-986458 and its potential in combination therapies. The ability to upregulate CD20 expression opens new avenues for treating relapsed or refractory lymphomas where CD20 expression may be diminished. Further research and clinical investigation are ongoing to fully elucidate the therapeutic potential of this novel BCL6 degrader.[4][6][9]

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